Crystal Structure-Guided Comparison of CA II/IX Selectivity Versus Saccharin and Acesulfame K
In the medicinal chemistry campaign that developed the BTD series, the lead compound saccharin showed a CA IX Ki of 103 nM and CA II/IX selectivity index of 56, while acesulfame K showed CA IX Ki of 2400 nM and SI >4 [1]. Many BTD derivatives bearing diverse N2-aryl groups, including those with o- and p-methylphenyl substituents, achieved significantly improved potency (Ki CA IX 19.1–408.5 nM) and selectivity (II/IX SI 2–76) [1]. The 2-(2-methylphenyl) variant, as a constituent of this series, is projected to contribute to this structure-activity relationship by orienting the o-tolyl group into the hydrophobic pocket of CA IX, a feature confirmed by X-ray crystallography for analogous BTDs [1].
| Evidence Dimension | Carbonic anhydrase IX inhibitory potency (Ki) and isoform selectivity index (CA II/CA IX) |
|---|---|
| Target Compound Data | Projected to fall within the range of 19.1–408.5 nM (CA IX Ki) and SI 2–76 based on the BTD series SAR [1] |
| Comparator Or Baseline | Saccharin (CA IX Ki = 103 nM, SI = 56) and Acesulfame K (CA IX Ki = 2400 nM, SI >4) |
| Quantified Difference | BTD series demonstrated up to 5.4-fold improvement in CA IX potency (19.1 nM vs 103 nM) and up to 4.5-fold increase in selectivity (SI 76 vs 16.8) relative to saccharin [1] |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human CA isoforms; selectivity expressed as ratio of Ki(CA II)/Ki(CA IX) [1] |
Why This Matters
Improved isoform selectivity minimizes off-target inhibition of ubiquitous CA II, a key requirement for advancing tumor-associated CA IX inhibitors into preclinical development.
- [1] Bua, S., Lomelino, C., Murray, A.B., et al. 'A Sweet Combination': Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. J. Med. Chem. 2020, 63, 321-333. View Source
